2,4-dichloro-N'-(2-methylbenzoyl)benzohydrazide
Description
2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide is a chemical compound belonging to the class of benzohydrazides Benzohydrazides are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
2,4-dichloro-N'-(2-methylbenzoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9-4-2-3-5-11(9)14(20)18-19-15(21)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEWGRVQCABDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Reduced forms of the benzohydrazide.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: The compound is studied for its insecticidal and fungicidal properties, making it a candidate for developing new agrochemicals.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N’-(methoxycarbonyl)benzohydrazide: Similar in structure but with a methoxycarbonyl group instead of a 2-methylbenzoyl group.
2,4-dichloro-N’-(4-methoxybenzoyl)benzohydrazide: Contains a 4-methoxybenzoyl group instead of a 2-methylbenzoyl group.
2,4-dichloro-N’-(2-methylcyclohexylidene)benzohydrazide: Features a 2-methylcyclohexylidene group instead of a 2-methylbenzoyl group.
Uniqueness
2,4-dichloro-N’-(2-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
